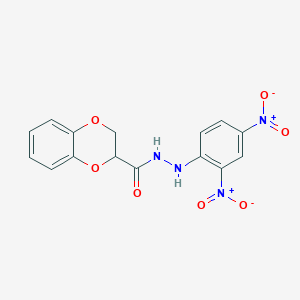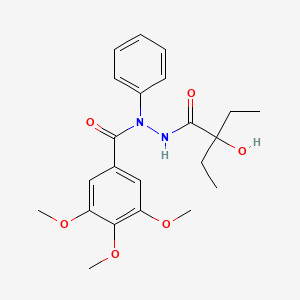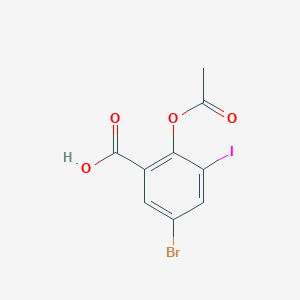![molecular formula C15H12F6N2O2 B12477599 N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide](/img/structure/B12477599.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by the presence of a hexafluoroisopropanol group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide typically involves multiple steps. One common method starts with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with furan-2-ylmethylamine under controlled conditions to form the intermediate compound. This intermediate is subsequently reacted with benzoyl chloride to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The hexafluoroisopropanol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and substituted hexafluoroisopropanol derivatives .
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide involves its interaction with specific molecular targets. The hexafluoroisopropanol group enhances its lipophilicity, allowing it to penetrate cell membranes. The furan ring can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The benzamide moiety can form hydrogen bonds with biological targets, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A precursor in the synthesis of the compound.
Furan-2-ylmethylamine: Another precursor used in the synthesis.
Benzamide: A simpler analog with similar structural features
Uniqueness
N-{1,1,1,3,3,3-Hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}benzamide is unique due to the combination of its hexafluoroisopropanol group, furan ring, and benzamide moiety. This combination imparts distinct chemical properties, such as high lipophilicity, reactivity, and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12F6N2O2 |
|---|---|
Molecular Weight |
366.26 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C15H12F6N2O2/c16-14(17,18)13(15(19,20)21,22-9-11-7-4-8-25-11)23-12(24)10-5-2-1-3-6-10/h1-8,22H,9H2,(H,23,24) |
InChI Key |
VLEVGTAHKYMPDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-(2-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}phenyl)methanesulfonamide](/img/structure/B12477521.png)

![N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide](/img/structure/B12477526.png)
![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
![4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12477540.png)
![N~2~-(2,5-dichlorophenyl)-N-[2-(methylsulfanyl)phenyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12477549.png)
![1-{[(2,6-Dimethylphenoxy)acetyl]amino}cyclobutanecarboxylic acid](/img/structure/B12477553.png)
![[(1S)-1-(furan-2-yl)ethyl][(1S)-1-phenylbut-3-en-1-yl]amine](/img/structure/B12477566.png)
![3-chloro-4-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12477575.png)

![N-(3-methoxypropyl)-2-[(phenylcarbamoyl)amino]benzamide](/img/structure/B12477583.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12477589.png)

